molecular formula C17H18N2O3 B2382785 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid CAS No. 1240018-26-1

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid

Cat. No.: B2382785
CAS No.: 1240018-26-1
M. Wt: 298.342
InChI Key: KMZUSLLYSWUQDP-VHEBQXMUSA-N
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Description

4-[(E)-2-(5-tert-Butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid is an azo-based compound synthesized via the reaction of p-carboxybenzenediazonium chloride with 4-tert-butylphenol under alkaline conditions . Its molecular formula is C₁₇H₁₈N₂O₃, and crystallographic studies reveal a planar structure stabilized by an intramolecular O–H···N hydrogen bond between the hydroxyl group and the azo nitrogen. The diazo bond (N1–N2) adopts an E conformation with a bond length of 1.269 Å, and the molecule forms supramolecular chains through carboxylic acid dimers and π-π stacking interactions (centroid distance: 3.66 Å) . The tert-butyl group introduces steric hindrance, slightly disrupting planarity (dihedral angle between aromatic rings: 7.69°) .

Properties

IUPAC Name

4-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)12-6-9-15(20)14(10-12)19-18-13-7-4-11(5-8-13)16(21)22/h4-10,20H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUSLLYSWUQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenol derivative, such as 5-tert-butyl-2-hydroxyphenyl, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The azo group can be reduced to form the corresponding hydrazo compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxy and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium dithionite or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

    Oxidation: Formation of 4-[(E)-2-(5-tert-butyl-2-oxophenyl)diazen-1-yl]benzoic acid.

    Reduction: Formation of 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)hydrazo]benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex azo compounds and dyes.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The azo group can undergo reduction in vivo, releasing active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical and Electronic Properties

Compound λmax (nm) Fluorescence Emission (nm) Key Observations
Target Compound Not reported Not reported Planar structure favors π-π interactions in crystal packing
Naphthyl Derivative 494 (shifted +11 nm vs. free chromophore) 575 (shifted +23 nm vs. free chromophore) Red shift due to extended conjugation; enhanced fluorescence on lignin
M1/M2 Not reported Not reported Sulfonyl groups likely reduce HOMO-LUMO gap, enhancing bioactivity

Key Differentiators

Substituent Effects :

  • The tert-butyl group in the target compound enhances hydrophobicity and steric effects, reducing planarity compared to the naphthyl derivative .
  • Sulfonyl/sulfonate groups in M1/M2 and reactive dyes increase polarity, improving solubility and bioactivity .
  • The naphthyl group extends conjugation, shifting λmax by 11 nm and enhancing fluorescence .

Functional Roles :

  • The target compound’s carboxylic acid dimerization enables stable crystal packing , whereas the naphthyl derivative’s esterification with lignin creates photoresponsive materials .
  • M1/M2’s sulfonamide groups target bacterial enzymes, unlike the target compound’s focus on metal coordination .

Synthesis Pathways: Diazotization of p-aminobenzoic acid derivatives is common, but coupling partners (phenols vs. naphthols) dictate substituent diversity .

Biological Activity

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid is an organic compound known for its unique structural features, including a diazenyl group linking two aromatic rings, which contributes to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Key Features:

  • Diazenyl Group: The presence of the -N=N- group is significant for its reactivity and biological interactions.
  • Hydroxyphenyl Moiety: The hydroxy group enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity: The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that it may disrupt cellular redox homeostasis, leading to microbial cell death .
  • Anticancer Properties: Research has suggested that this compound may inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell survival .
  • Enzymatic Interactions: The compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for cellular function .

Antimicrobial Studies

In a comparative study, this compound was evaluated for its antibacterial efficacy against Gram-positive bacteria. The results indicated significant activity similar to established antibiotics. Notably, the compound exhibited a more negative reduction potential, correlating with enhanced antimicrobial activity .

CompoundActivity Against Gram-positive BacteriaReference
This compoundEffective against Staphylococcus aureus and Bacillus cereus
Control (Chloramphenicol)Effective

Anticancer Activity

The compound's anticancer potential was assessed through in vitro assays on various cancer cell lines. It demonstrated dose-dependent inhibition of cell growth, suggesting its utility as a lead compound in drug development.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, the antimicrobial activity of the compound was tested against multiple bacterial strains. The findings confirmed that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, highlighting its potential as an alternative antibiotic agent .

Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the key steps and variables to optimize the synthesis of 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid?

The synthesis involves diazotization of 2-aminobenzoic acid followed by coupling with 4-tert-butylphenol under alkaline conditions. Key variables include:

  • Temperature control (5°C during diazotization to prevent decomposition of the diazonium salt).
  • pH optimization (using NaOH for coupling and acetic acid for precipitation).
  • Purification methods (multiple recrystallizations from methanol to improve purity and yield). Yield optimization (reported at 40.3%) can be systematically tested via design of experiments (DoE) to assess stoichiometry, reaction time, and solvent selection .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Core techniques include:

  • IR spectroscopy : Confirms carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹, C=O stretch at 1699 cm⁻¹) and hydroxyl groups.
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.0–8.15 ppm), tert-butyl groups (δ 1.19 ppm), and hydrogen-bonded protons (δ 10.7 ppm).
  • Elemental analysis : Validates empirical formula (C₁₇H₁₈N₂O₃).
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (O–H⋯O and O–H⋯N) and planar molecular conformation .

Q. How does intramolecular hydrogen bonding influence the compound’s stability and reactivity?

Hydrogen bonding stabilizes the planar conformation, reducing rotational freedom and enhancing thermal stability (m.p. 453–455 K). Methods to analyze this include:

  • Variable-temperature NMR to monitor proton exchange dynamics.
  • X-ray crystallography to visualize bond angles and dihedral twists (e.g., 23.86° between aromatic rings).
  • IR spectroscopy to detect shifts in O–H stretching frequencies under different solvents .

Advanced Research Questions

Q. How can computational modeling predict the biological or material properties of this compound?

Advanced approaches include:

  • Molecular docking (e.g., targeting P38 MAP kinase) to predict binding affinity and mechanistic pathways.
  • ADMET profiling to assess bioavailability, toxicity, and compliance with Lipinski’s rules.
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electronic properties influencing photochemical reactivity .

Q. What strategies resolve contradictions in reported biological activities of azo-benzoic acid derivatives?

Contradictions may arise from impurities, assay variability, or structural modifications. Solutions include:

  • Standardized purity validation (HPLC, NMR).
  • Comparative SAR studies to isolate functional group contributions (e.g., tert-butyl for steric effects, hydroxyl for hydrogen bonding).
  • Dose-response assays under controlled conditions (pH, temperature) to confirm activity thresholds .

Q. How can this compound be modified for applications in coordination chemistry or material science?

Strategies include:

  • Metal coordination : Reacting with organotin or transition metals to form complexes with tunable optical/electronic properties.
  • Functional group substitution : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter absorption spectra.
  • Self-assembly studies : Investigating thin-film formation via AFM/SEM and assessing thermal stability via TGA .

Methodological Considerations

Q. What experimental design principles apply to studying reaction mechanisms involving this compound?

Use statistical DoE to minimize trials while maximizing data quality:

  • Factorial designs to test interactions between variables (e.g., pH, temperature, catalyst loading).
  • Response Surface Methodology (RSM) to optimize yield or activity.
  • Kinetic studies (e.g., UV-Vis monitoring of azo bond formation) to derive rate laws .

Q. How can researchers validate the compound’s role in enzyme inhibition or receptor binding?

Employ:

  • In vitro assays (e.g., fluorescence-based enzymatic inhibition).
  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.
  • Crystallography to resolve ligand-protein interactions at atomic resolution .

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